molecular formula C19H25FN2O2 B2687790 N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide CAS No. 1421509-51-4

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide

Cat. No.: B2687790
CAS No.: 1421509-51-4
M. Wt: 332.419
InChI Key: IPNNIKICJJPNOF-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrrolidinone ring, and a cyclopentanecarboxamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the 2-oxopyrrolidin-1-yl intermediate. This can be achieved through the reaction of a suitable amine with a lactam or through cyclization reactions involving amino acids or their derivatives.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 3-fluorophenyl group. This can be accomplished via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.

    Formation of the Propyl Linker: The propyl linker is introduced through alkylation reactions, often using halogenated propyl derivatives under basic conditions.

    Cyclopentanecarboxamide Formation: Finally, the cyclopentanecarboxamide moiety is formed through amidation reactions, where the amine group of the intermediate reacts with a cyclopentanecarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

    Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    N-(3-(3-methylphenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide: Contains a methyl group instead of fluorine, potentially affecting its chemical properties and interactions.

    N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide: Bromine substitution can lead to different reactivity patterns and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-16-8-3-5-14(11-16)12-17(22-10-4-9-18(22)23)13-21-19(24)15-6-1-2-7-15/h3,5,8,11,15,17H,1-2,4,6-7,9-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNNIKICJJPNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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